Cas no 896676-89-4 (8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione)

8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione structure
896676-89-4 structure
Product Name:8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No:896676-89-4
MF:C24H27N5O2
MW:417.503484964371
CID:6614221
Update Time:2025-07-23

8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 8-{benzyl(methyl)aminomethyl}-1,3-dimethyl-7-(3-methylphenyl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[[methyl(phenylmethyl)amino]methyl]-
    • Inchi: 1S/C24H27N5O2/c1-17-9-8-12-19(13-17)15-29-20(16-26(2)14-18-10-6-5-7-11-18)25-22-21(29)23(30)28(4)24(31)27(22)3/h5-13H,14-16H2,1-4H3
    • InChI Key: ZQVAHXQXVJVQRL-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC(C)=C2)C2=C(N(C)C(=O)N(C)C2=O)N=C1CN(C)CC1=CC=CC=C1

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • Boiling Point: 584.1±60.0 °C(Predicted)
  • pka: 6.77±0.50(Predicted)

8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione Pricemore >>

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Additional information on 8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Research Brief on 8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 896676-89-4)

The compound 8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 896676-89-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This xanthine derivative, characterized by its unique structural modifications, has shown promising potential in various therapeutic applications, particularly in the modulation of adenosine receptors and related signaling pathways.

Recent studies have focused on the synthesis and pharmacological evaluation of this compound, highlighting its selective affinity for adenosine A2A and A2B receptor subtypes. The structural features, including the benzyl and methyl substitutions, contribute to its enhanced binding specificity and metabolic stability, making it a candidate for further drug development. Notably, its role in inflammatory and neurodegenerative diseases has been a key area of investigation, with preclinical models demonstrating its efficacy in reducing neuroinflammation and oxidative stress.

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize the compound's purity and stability under physiological conditions. Additionally, molecular docking studies have provided insights into its interaction with adenosine receptors, revealing key binding motifs that could be leveraged for the design of more potent analogs.

In vitro and in vivo studies have further elucidated the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. These findings suggest that 8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione exhibits favorable bioavailability and minimal off-target effects, supporting its potential as a lead compound for therapeutic development.

Future research directions may include the optimization of its chemical structure to enhance potency and selectivity, as well as the exploration of its applications in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical trials, addressing unmet medical needs in areas such as Parkinson's disease and chronic inflammation.

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